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Compound of Interest

1-(5-Bromofuran-2-
Compound Name: S ,
carbonyl)indoline-2-carboxamide

CAS No.: 1103513-95-6

Cat. No.: B2896850

Get Quote

Executive Summary & Pharmacophore Rationale

The hybridization of indoline (dihydroindole) and furan scaffolds represents a strategic
approach in modern medicinal chemistry to access "privileged structures” capable of binding
multiple biological targets.

e The Indoline Core: Acts as a rigid, lipophilic scaffold that mimics purine or amino acid
residues (e.g., Tryptophan). The N1 and C5 positions offer critical vectors for optimizing
solubility and electronic affinity.

e The Furan Moiety: Serves as a bioisostere for phenyl rings, reducing lipophilicity (LogP)
while introducing a hydrogen bond acceptor (oxygen lone pairs). However, it introduces
metabolic liabilities (ring opening) that must be mitigated through steric shielding or
electronic deactivation.

This guide dissects the SAR of two distinct architectures:
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o Fused Systems (Furo[3,2-b]indoles): Rigid, planar systems often targeting DNA intercalation
or kinase ATP pockets.

o Linked/Spiro Hybrids: Flexible or 3D-spiro scaffolds often targeting bacterial DNA gyrase or
tubulin polymerization.

Architecture A: Fused Furo[3,2-b]indoles
(Anticancer Focus)

Fused furoindolines restrict conformational freedom, maximizing binding entropy. The primary
application is in oncology, specifically targeting renal and breast cancer cell lines.

SAR Map & Substitution Logic

The biological activity is governed by the electron density of the tricyclic core and the nature of
the "pendant" aryl groups.

Key SAR Rules:

e N1-Position (The Solubility Handle): Methylation or short alkyl chains are tolerated. Bulky
groups here often reduce potency due to steric clash with the binding pocket (e.g., ATP hinge
region).

e C2/C4-Positions (Furan Ring): Substitution at the furan C2 position with hydroxymethyl or
formyl groups is critical for hydrogen bonding.

o Insight: Compound 10a (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-
yl)methanol) exhibited selective activity against A498 renal cancer cells.[1] The dual
hydroxymethyl motifs likely interact with polar residues in the target active site.

e C5-C7 (Indoline Benzene Ring):

o Cb5: Electron-withdrawing groups (EWGS) like F, Cl, or Br enhance metabolic stability and
often increase potency by modulating the pKa of the N1-H (if unsubstituted).

o C7: Substitution here is generally disfavored, likely due to steric hindrance preventing
optimal planar alignment.
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Visualization: General SAR & Numbering
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Caption: Figure 1: SAR Hotspots of Furo[3,2-b]indoline Anticancer Agents. Key vectors for
modification include the N1 solubility handle and C5 electronic tuning site.

Architecture B: Linked & Spiro Hybrids
(Antimicrobial Focus)

Unlike the fused systems, linked hybrids (via amide, hydrazone, or chalcone bridges) and
spiro-systems (sharing a single atom) offer greater 3D complexity. These are highly effective as
DNA Gyrase Inhibitors in bacteria (S. aureus, E. coli).

Mechanistic SAR (DNA Gyrase Targeting)

e The Linker: A hydrazide-hydrazone (-CONH-N=CH-) or amide linker provides the necessary
"kink" to fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase.
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e The Furan Ring: Acts as a lipophilic cap that occupies the hydrophobic pocket.

¢ Indoline C5 Substitution:

o Halogens (F, CI): Crucial. The electronegativity enhances binding affinity via halogen

bonding with backbone carbonyls of the protein.

o Compound 6k: An amide-linked furan-indoline hybrid with a C5-fluoro group showed

superior activity to standard antibiotics against E. coli.

Quantitative Data Summary|[2]

Table 1: Comparative Activity of Furan-Indoline Hybrids

Compound Architectur Key Target/Cell Activity Ref
e
Class e Substituent  Line (IC50 / MIC)
Fused 2,4-
) A498 (Renal
10a Furo[3,2- di(hydroxyme IC50: <5 uM [1]
) Cancer)
blindole thyl)
Amide-Linked E. coli (DNA
6k ) C5-Fluoro MIC: 4 pg/mL  [2]
Hybrid Gyrase)
Spiro- MCF-7
3b oxindole Furan-2-yl (Breast IC50: 4.1 uM [3]
Chalcone Cancer)
) Spiro[indoline ] Inactive (>64
Generic Unsubstituted  S. aureus [4]

-pyrrolizine]

Hg/mL)

Note: Data normalized from diverse assays. Lower IC50/MIC indicates higher potency.

Experimental Protocols
Synthesis of Furo[3,2-bJindoline Scaffold (Interrupted
Fischer Indolization)

Context: This method is preferred over radical cyclization for its scalability and stereocontrol.
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Reagents: Phenylhydrazine, Dihydrofuran derivative, 4% H2S04, Acetonitrile.

e Hydrazone Formation: Dissolve the ketone substrate (furan-containing ketone) in
acetonitrile. Add 1.0 eq of phenylhydrazine. Stir at RT for 2 hours until TLC indicates
consumption of starting material.

e Cyclization (Fischer Indolization):
o Cool the reaction mixture to 0°C.
o Slowly add 4% H2S04 (aq) or PPA (Polyphosphoric acid).

o Reflux at 80°C for 4-6 hours. Critical Step: Monitor for the "interrupted" intermediate if
targeting the indoline (dihydro) species; prolonged heating may lead to full aromatization
to indole.

o Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3x). Wash combined organics
with brine.

« Purification: Flash column chromatography (Hexane/EtOAc gradient). Furoindolines often
elute later than their indole counterparts due to the basic nitrogen.

Biological Validation: DNA Gyrase Supercoiling Assay
Context: To confirm the MoA of antimicrobial hybrids.

e Setup: Mix relaxed pBR322 plasmid DNA (0.5 pg), DNA Gyrase enzyme (1-2 units), and
Assay Buffer (35 mM Tris-HCI, 24 mM KCI, 4 mM MgCI2, 2 mM DTT, 1.8 mM Spermidine, 1
mM ATP).

e Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 100
pM). Include Ciprofloxacin as a positive control.

e Incubation: Incubate at 37°C for 60 minutes.

o Termination: Stop reaction with 8 pL of stop solution (5% SDS, 0.25% bromophenol blue,
40% glyceraol).
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¢ Analysis: Electrophorese on 1% agarose gel. Supercoiled DNA migrates faster than relaxed
DNA. Quantify bands using densitometry.

Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates the proposed binding mode of Linked Furan-Indoline Hybrids
within the bacterial DNA Gyrase ATP-binding pocket.
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Caption: Figure 2: Mechanism of Action - DNA Gyrase Inhibition. The hybrid molecule
competes with ATP, stabilizing the enzyme in an inactive conformation via H-bonds and
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hydrophobic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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